molecular formula C17H16N6O2S2 B2526914 N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1211352-76-9

N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2526914
CAS RN: 1211352-76-9
M. Wt: 400.48
InChI Key: CSTYTUGBZAOPQY-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N6O2S2 and its molecular weight is 400.48. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

The compound has demonstrated remarkable antiviral properties. In a study by Balaraman et al., a series of novel non-glutamate derivatives were synthesized by replacing the glutamic acid portion of the drug Pemetrexed with primary, secondary, and aryl amines. Among these, the carboxamide derivatives synthesized using five-membered heteroaryl amines exhibited 4- to 7-fold higher antiviral activity than Pemetrexed against Newcastle disease virus, an avian paramyxovirus . This finding suggests potential applications in antiviral therapeutics.

GPCR Ligand and Ion Channel Modulator

In silico studies have revealed that the compound’s derivatives are moderate active as G protein-coupled receptor (GPCR) ligands and ion channel modulators. These interactions could have implications in drug discovery and targeted therapies .

Antitumor Potential

Although direct evidence is lacking, the presence of pyrrolo[2,3-d]pyrimidine in the compound’s structure suggests potential antitumor activity. Similar scaffolds have been associated with antitumor effects .

Mechanism of Action

Target of action

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The specific targets of these compounds can vary widely depending on the specific structure and functional groups present.

Mode of action

The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical pathways

The biochemical pathways affected by thiazole derivatives can be diverse, depending on the specific compound and its targets. For example, some thiazole derivatives may affect pathways related to inflammation, pain perception, microbial growth, or cancer cell proliferation .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific ADME properties of a thiazole derivative would depend on its specific structure and functional groups.

Result of action

The molecular and cellular effects of a thiazole derivative’s action can vary widely, depending on its specific targets and mode of action. For example, an antimicrobial thiazole derivative might inhibit the growth of bacteria, while an anti-inflammatory thiazole derivative might reduce inflammation in the body .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a thiazole derivative. For example, the solubility of a thiazole derivative in water or other solvents can affect its bioavailability and distribution in the body .

properties

IUPAC Name

N-[4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S2/c24-14(22-17-21-11-3-1-2-4-13(11)27-17)7-10-9-26-16(20-10)23-15(25)12-8-18-5-6-19-12/h5-6,8-9H,1-4,7H2,(H,20,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTYTUGBZAOPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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